Iomeprol is a non-ionic, low-osmolar, triiodinated radiographic contrast agent. [, , , , , , , , , ] It belongs to a class of chemicals known as contrast media, which are used to enhance the visibility of internal structures in X-ray based imaging techniques. [, , , , , ] Iomeprol's role in scientific research stems from its ability to improve the visualization of organs and blood vessels during imaging procedures, allowing for better understanding and analysis of various physiological processes. [, , , , , , , , , ]
Iomeprol belongs to the class of iodinated contrast media, specifically categorized as a triiodinated non-ionic compound. This classification is significant as it indicates the compound's structure, which incorporates three iodine atoms that enhance radiopacity, allowing for clearer imaging results .
Iomeprol can be synthesized through several methods:
Iomeprol features a complex molecular structure characterized by its triiodinated aromatic core. The presence of three iodine atoms significantly enhances its radiopacity. The molecular formula can be represented as .
The molecular structure allows for strong interactions with X-rays, making it effective as a contrast agent in imaging techniques .
Iomeprol undergoes various chemical reactions during its synthesis:
These reactions must be carefully monitored for temperature and pH to ensure successful synthesis and prevent degradation of the product .
Iomeprol functions primarily through its ability to absorb X-rays due to the high atomic number of iodine. When injected into the body, it enhances the contrast between different tissues during imaging procedures.
Iomeprol exhibits several notable physical and chemical properties:
These properties contribute significantly to its effectiveness as a contrast agent in medical imaging applications .
Iomeprol is primarily utilized in medical imaging as a contrast medium for various procedures:
Its favorable safety profile makes it particularly valuable in patients with a history of adverse reactions to other contrast agents .
Iomeprol emerged as a significant advancement in diagnostic imaging, first synthesized in the late 1980s. Initial research focused on its molecular configuration, particularly the rearrangement of 5-(α-hydroxyalkanoylamino)-2,4,6-triiodo-isophthalic acid amides, which laid the groundwork for its low-osmolar properties [1]. Key patents detailing its synthesis (e.g., U.S. Patent No. 4,364,921) were filed in the early 1990s, with methods involving sequential reactions starting from 5-amino-2,4,6-triiodoisophthalic acid dichloride. This compound underwent acylation with acetoxyacetyl chloride, methylation, and amidation with 3-amino-1,2-propanediol, followed by deacetylation to yield iomeprol [8].
Table 1: Key Milestones in Iomeprol Development
Year | Event |
---|---|
1988 | Publication of molecular rearrangement principles |
1990 | First preclinical pharmacokinetic studies in rats and dogs |
1992 | Completion of Phase I clinical trials |
1994 | Initial market approval in Europe (brand name Iomeron®) |
2024 | FDA approval in the United States (brand name Iomervu®) [6] [8] |
The agent received European approval in 1994 after extensive clinical validation. Notably, the United States Food and Drug Administration granted approval in November 2024, expanding its global regulatory footprint [6] [8] [10].
Iomeprol exemplifies the transition from ionic to non-ionic contrast media, a shift driven by the need to reduce physiological stress during imaging. Ionic agents (e.g., diatrizoate), which dissociate into charged particles in solution, exhibit high osmolality (5–8 times higher than blood plasma). This property correlates with adverse events such as pain upon injection and hemodynamic disturbances [2] [6].
Non-ionic agents like iomeprol address these limitations by maintaining molecular integrity in solution. Their design avoids ionization, resulting in osmolality closer to physiological levels. This evolution significantly enhanced patient tolerance during intravascular procedures, including computed tomography angiography and urography. Iomeprol’s introduction represented a technological leap, enabling higher iodine concentrations (150–400 mg iodine per milliliter) with lower chemotoxicity [2] [6].
Iomeprol belongs to the monomeric non-ionic iodinated contrast media class, characterized by a single benzene ring triply substituted with iodine atoms. Its chemical structure is N,N′-Bis(2,3-dihydroxypropyl)-5-((hydroxyacetyl)methylamino)-2,4,6-triiodoisophthalamide (empirical formula: C₁₇H₂₂I₃N₃O₈; molecular weight: 777.09 g/mol) [5] [6]. Monomeric agents differ structurally from dimeric agents (e.g., iodixanol), which incorporate two triiodinated benzene rings, leading to higher viscosity.
Table 2: Classification of Non-Ionic Iodinated Contrast Media
Type | Generic Name | Iodine Atoms | Osmolality* (mOsm/kg) |
---|---|---|---|
Monomeric | Iomeprol | 3 | 521 (at 300 mg I/mL) |
Iohexol | 3 | 640 | |
Iopamidol | 3 | 616 | |
Dimeric | Iodixanol | 6 | 290 |
Compared to blood plasma osmolality: ~290 mOsm/kg [2] [6] [10] |
Iomeprol’s molecular design confers critical advantages:
Manufactured by Bracco Diagnostics under brands like Iomeron®, it is listed among globally utilized non-ionic agents alongside iohexol (Omnipaque®) and iopromide (Ultravist®) [10]. Its physicochemical profile—particularly low viscosity and osmolality—renders it suitable for high-resolution vascular imaging and complex procedures like coronary computed tomography angiography [6].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7